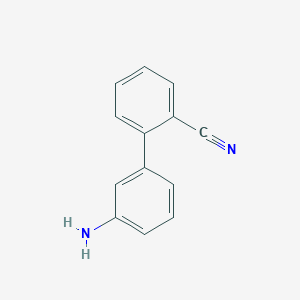

3'-Amino-biphényl-2-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis

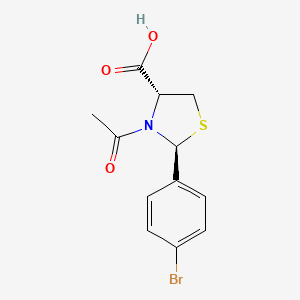

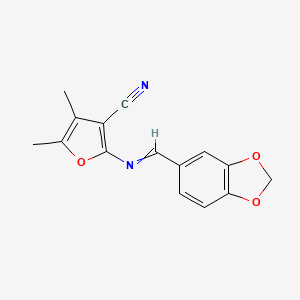

The synthesis of biphenyl carbonitriles can involve multicomponent reactions, as seen in the synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls, which are created through a three-component reaction involving aromatic aldehydes, malononitrile, and acetone, catalyzed by NaOMe under solvent-free conditions . Similarly, the synthesis of related compounds often involves the Gewald synthesis technique, as demonstrated in the creation of novel Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile . These methods highlight the versatility and efficiency of synthesizing amino-substituted biphenyl carbonitriles.

Molecular Structure Analysis

The molecular structure of biphenyl carbonitriles is characterized by the presence of two phenyl rings, which can be substituted with various functional groups such as amino, nitro, and methyl groups. The crystal structure of these compounds often reveals interesting features, such as the dihedral angle between the two benzene rings, which can significantly affect the molecule's properties . The presence of amino and carbonitrile groups can also lead to the formation of hydrogen bonds within the crystal, stabilizing the structure .

Chemical Reactions Analysis

Biphenyl carbonitriles can participate in various chemical reactions, including the formation of Schiff bases, which are synthesized by reacting an intermediate carbonitrile with aldehydes . These reactions can be influenced by the presence of substituents on the biphenyl rings, which can affect the reactivity and selectivity of the reaction sites. For example, the local reactivity descriptors indicate that certain carbon atoms in the molecule are more reactive towards nucleophilic attack .

Physical and Chemical Properties Analysis

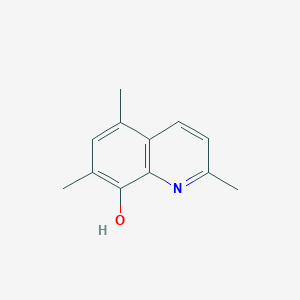

The physical and chemical properties of biphenyl carbonitriles are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the electronic properties, such as the HOMO-LUMO gap, which is crucial for understanding the molecule's reactivity and stability . The nonlinear optical behavior of these compounds is also of interest, as indicated by the calculated values of electric dipole moment, polarizability, and first static hyperpolarizability . Additionally, the thermodynamic properties, such as enthalpy and entropy, can be calculated at different temperatures to understand the stability of these compounds .

Applications De Recherche Scientifique

Pharmacologie : Applications anticancéreuses

Le 3'-Amino-biphényl-2-carbonitrile a été étudié pour son potentiel en pharmacologie anticancéreuse. Il a été impliqué dans la synthèse de composés ayant une activité cytotoxique contre diverses lignées cellulaires cancéreuses humaines . La capacité du composé à interagir avec les cellules cancéreuses en fait un atout précieux dans le développement de nouveaux agents chimiothérapeutiques.

Synthèse organique : Blocs de construction pour les molécules complexes

En synthèse organique, le this compound sert de bloc de construction polyvalent. Il est utilisé dans des réactions comme le couplage de Suzuki–Miyaura, qui est crucial pour la création de molécules organiques complexes . Cette application est fondamentale dans la synthèse de divers médicaments et matériaux organiques.

Chimie médicinale : Développement de médicaments

La structure biphénylique du this compound est importante en chimie médicinale. Il fait partie de la fraction structurelle d'une gamme de composés ayant des activités pharmacologiques, y compris des médicaments qui présentent des propriétés anti-inflammatoires, antimicrobiennes et antipaludiques .

Science des matériaux : Semi-conducteurs organiques

En science des matériaux, les dérivés du this compound sont utilisés dans le développement de semi-conducteurs organiques. Ces matériaux sont essentiels pour la création de diodes électroluminescentes organiques (OLED) et autres dispositifs électroniques .

Chimie analytique : Capteurs fluorescents

Les dérivés du composé ont été proposés comme capteurs fluorescents pour le suivi des processus de polymérisation. Cette application est particulièrement utile dans le domaine de la chimie analytique, où le suivi précis des réactions est crucial .

Biochimie : Études d'activité biologique

En biochimie, le this compound est utilisé dans l'étude des activités biologiques. Ses dérivés sont synthétisés pour explorer leur potentiel en tant qu'agents biologiques, contribuant à la compréhension des processus biochimiques .

Applications environnementales : Sécurité et manutention

Bien qu'il ne s'agisse pas d'une application directe, il est crucial de comprendre l'impact environnemental et les mesures de sécurité pour la manipulation du this compound. Il est important d'empêcher son rejet dans l'environnement et d'assurer une élimination sécuritaire .

Applications industrielles : Fabrication chimique

Enfin, le this compound trouve son application dans des applications industrielles liées à la fabrication chimique. Il est un composant dans la synthèse de divers produits chimiques et intermédiaires utilisés dans les processus de production plus importants .

Orientations Futures

Research into compounds similar to “3’-Amino-biphenyl-2-carbonitrile” continues to be an active area of study. For instance, new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been explored . These compounds have potential applications in various fields, including medicinal chemistry .

Mécanisme D'action

Target of Action

It is known that similar compounds are often used in the synthesis of pharmaceuticals and other bioactive compounds .

Mode of Action

It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis for the formation of carbon-carbon bonds .

Action Environment

It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are generally environmentally benign .

Analyse Biochimique

Biochemical Properties

3’-Amino-biphenyl-2-carbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate. Additionally, 3’-Amino-biphenyl-2-carbonitrile has been shown to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of 3’-Amino-biphenyl-2-carbonitrile on cellular processes are diverse. It influences cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This modulation can lead to changes in gene expression, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 3’-Amino-biphenyl-2-carbonitrile impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 3’-Amino-biphenyl-2-carbonitrile exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex. Additionally, 3’-Amino-biphenyl-2-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Amino-biphenyl-2-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3’-Amino-biphenyl-2-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3’-Amino-biphenyl-2-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, 3’-Amino-biphenyl-2-carbonitrile can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . These adverse effects are often dose-dependent, with a threshold beyond which the compound’s toxicity significantly increases .

Metabolic Pathways

3’-Amino-biphenyl-2-carbonitrile is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The metabolic flux of 3’-Amino-biphenyl-2-carbonitrile can be influenced by the presence of cofactors and other interacting molecules, which can either enhance or inhibit its metabolism . The resulting metabolites may have distinct biological activities, contributing to the overall effects of the compound .

Transport and Distribution

Within cells and tissues, 3’-Amino-biphenyl-2-carbonitrile is transported and distributed through various mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different cellular compartments can influence its biological activity and effects . For instance, its interaction with membrane-bound proteins can affect signal transduction pathways and cellular responses .

Subcellular Localization

The subcellular localization of 3’-Amino-biphenyl-2-carbonitrile is a key determinant of its activity and function . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . These localizations enable 3’-Amino-biphenyl-2-carbonitrile to interact with distinct sets of biomolecules, thereby exerting its effects on various cellular processes .

Propriétés

IUPAC Name |

2-(3-aminophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJLSLOHVMYBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362662 | |

| Record name | 3'-AMINO-BIPHENYL-2-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342613-84-7 | |

| Record name | 3'-AMINO-BIPHENYL-2-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)

![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)